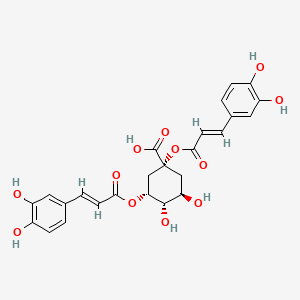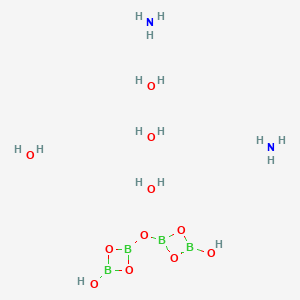
(+)-O-デスメチルトラマドール-D6
説明
(+)-O-DesMethyl TraMadol-D6 is a deuterated analog of O-DesMethyl Tramadol, a major active metabolite of the analgesic drug tramadol. This compound is often used in pharmacokinetic studies and as an internal standard in mass spectrometry due to its stable isotope labeling. The deuterium atoms replace hydrogen atoms, providing a distinct mass difference that aids in the accurate quantification of tramadol and its metabolites in biological samples.
科学的研究の応用
(+)-O-DesMethyl TraMadol-D6 is widely used in scientific research, particularly in:
Pharmacokinetics: Used as an internal standard in mass spectrometry to study the metabolism and pharmacokinetics of tramadol and its metabolites.
Analytical Chemistry: Employed in the development and validation of analytical methods for the quantification of tramadol in biological samples.
Medicine: Investigated for its potential therapeutic effects and as a tool to understand the pharmacological properties of tramadol.
Industry: Utilized in the quality control and standardization of tramadol formulations.
生化学分析
Biochemical Properties
(+)-O-DesMethyl TraMadol-D6 interacts with various enzymes and proteins in the body. It is primarily metabolized by the enzyme cytochrome P450 (CYP) 2D6 . The nature of these interactions involves the conversion of tramadol to (+)-O-DesMethyl TraMadol-D6, which is a crucial step in the metabolic pathway of tramadol .
Cellular Effects
The effects of (+)-O-DesMethyl TraMadol-D6 on cellular processes are complex and multifaceted. It influences cell function by interacting with various cellular signaling pathways and affecting gene expression
Molecular Mechanism
At the molecular level, (+)-O-DesMethyl TraMadol-D6 exerts its effects through binding interactions with biomolecules and changes in gene expression . It is known to inhibit or activate certain enzymes, which can lead to changes in cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (+)-O-DesMethyl TraMadol-D6 can change over time. This includes its stability, degradation, and long-term effects on cellular function
Dosage Effects in Animal Models
The effects of (+)-O-DesMethyl TraMadol-D6 can vary with different dosages in animal models . High doses may lead to toxic or adverse effects, while lower doses may have threshold effects .
Metabolic Pathways
(+)-O-DesMethyl TraMadol-D6 is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 (CYP) 2D6, CYP2B6, and CYP3A4 . These interactions can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of (+)-O-DesMethyl TraMadol-D6 within cells and tissues are complex processes that involve various transporters and binding proteins . These processes can affect its localization or accumulation within the body .
Subcellular Localization
The subcellular localization of (+)-O-DesMethyl TraMadol-D6 can affect its activity or function . It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-O-DesMethyl TraMadol-D6 typically involves the deuteration of O-DesMethyl Tramadol. The process begins with the preparation of O-DesMethyl Tramadol, which is achieved through the demethylation of tramadol. This is followed by the introduction of deuterium atoms. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium.
Industrial Production Methods
Industrial production of (+)-O-DesMethyl TraMadol-D6 involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes:
Demethylation of Tramadol: Using reagents such as boron tribromide or other demethylating agents.
Deuteration: Employing deuterated reagents like deuterated methanol or deuterated chloroform under controlled conditions to replace hydrogen atoms with deuterium.
化学反応の分析
Types of Reactions
(+)-O-DesMethyl TraMadol-D6 undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Can be reduced to form alcohols or amines.
Substitution: Undergoes nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
Major Products
The major products formed from these reactions include various derivatives of tramadol, such as ketones, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used.
作用機序
(+)-O-DesMethyl TraMadol-D6 exerts its effects primarily through its interaction with opioid receptors and inhibition of serotonin and norepinephrine reuptake. The molecular targets include:
Opioid Receptors: Binds to µ-opioid receptors, leading to analgesic effects.
Serotonin and Norepinephrine Reuptake Inhibition: Inhibits the reuptake of these neurotransmitters, enhancing their levels in the synaptic cleft and contributing to pain relief.
類似化合物との比較
Similar Compounds
O-DesMethyl Tramadol: The non-deuterated analog, which is also an active metabolite of tramadol.
Tramadol: The parent compound, widely used as an analgesic.
N-DesMethyl Tramadol: Another metabolite of tramadol with distinct pharmacological properties.
Uniqueness
(+)-O-DesMethyl TraMadol-D6 is unique due to its deuterium labeling, which provides advantages in analytical applications, such as improved accuracy in mass spectrometry and reduced interference from endogenous compounds. This makes it a valuable tool in pharmacokinetic studies and analytical chemistry.
特性
IUPAC Name |
3-[(1R,2R)-2-[[bis(trideuteriomethyl)amino]methyl]-1-hydroxycyclohexyl]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.ClH/c1-16(2)11-13-6-3-4-9-15(13,18)12-7-5-8-14(17)10-12;/h5,7-8,10,13,17-18H,3-4,6,9,11H2,1-2H3;1H/t13-,15+;/m1./s1/i1D3,2D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGWVAWLHXDKIX-YATKDSQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCCC1(C2=CC(=CC=C2)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)O)O)C([2H])([2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801344847 | |
| Record name | O-Desmethyl-cis-tramadol-d6 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801344847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261393-87-6 | |
| Record name | O-Desmethyl-cis-tramadol-d6 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801344847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![[4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B1148248.png)

